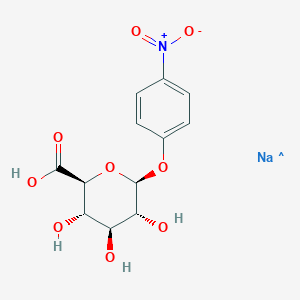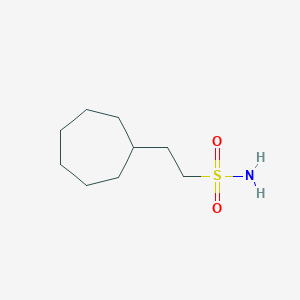![molecular formula C15H15ClN2O2 B12316344 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-acétyl-N-[(3-chlorophényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du pyrrole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-acétyl-N-[(3-chlorophényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide implique généralement les étapes suivantes :
Formation du cycle pyrrole : Le cycle pyrrole peut être synthétisé par la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyl réagit avec une amine.
Acétylation : Le groupe acétyle est introduit par une réaction d’acétylation à l’aide d’anhydride acétique ou de chlorure d’acétyle en présence d’une base telle que la pyridine.
N-alkylation : La N-alkylation du cycle pyrrole est réalisée en le faisant réagir avec du chlorure de 3-chlorobenzyl en présence d’une base comme le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de synthèse automatisée et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrrole, conduisant à la formation de pyrrole-2,3-diones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l’halogénation.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactifs comme l’acide nitrique (HNO3) pour la nitration, l’acide sulfurique (H2SO4) pour la sulfonation et les halogènes (Cl2, Br2) pour l’halogénation.
Principaux produits
Oxydation : Pyrrole-2,3-diones.
Réduction : Alcools correspondants.
Substitution : Divers dérivés substitués selon le réactif utilisé.
Applications de la recherche scientifique
Le 4-acétyl-N-[(3-chlorophényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Étudié pour son utilisation potentielle dans le développement de matériaux électroniques organiques et de polymères conducteurs.
Applications De Recherche Scientifique
4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and conductive polymers.
Mécanisme D'action
Le mécanisme d’action du 4-acétyl-N-[(3-chlorophényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Il peut interagir avec des enzymes ou des récepteurs impliqués dans les voies inflammatoires, les parois cellulaires microbiennes ou la prolifération des cellules cancéreuses.
Voies impliquées : Le composé peut moduler les voies de signalisation telles que la voie NF-κB dans l’inflammation ou la voie de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-acétyl-N-[(3-bromophényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide
- 4-acétyl-N-[(3-fluorophényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide
- 4-acétyl-N-[(3-méthylphényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide
Unicité
L’unicité du 4-acétyl-N-[(3-chlorophényl)méthyl]-1-méthyl-1H-pyrrole-2-carboxamide réside dans son schéma de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe 3-chlorophényle peut améliorer son affinité de liaison à certaines cibles biologiques par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C15H15ClN2O2 |
|---|---|
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
4-acetyl-N-[(3-chlorophenyl)methyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(19)12-7-14(18(2)9-12)15(20)17-8-11-4-3-5-13(16)6-11/h3-7,9H,8H2,1-2H3,(H,17,20) |
Clé InChI |
PJJVWGMVBTYSGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)







![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)


![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
